2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
This compound is a benzodioxole-benzothiazole hybrid featuring a central acetamide bridge. The dimethyl groups at positions 4 and 6 of the benzothiazole likely reduce steric hindrance and metabolic degradation compared to bulkier substituents.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-5-26(6-2)9-10-27(24-25-23-17(4)11-16(3)12-21(23)31-24)22(28)14-18-7-8-19-20(13-18)30-15-29-19;/h7-8,11-13H,5-6,9-10,14-15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCVFUVBKCMJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₂₁N₃O₄·HCl
- Molecular Weight : 307.34 g/mol
- CAS Number : 899956-28-6
Structural Features
The compound features:
- A benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities.
- A diethylamino group, which may enhance lipophilicity and facilitate cellular uptake.
- A benzo[d]thiazole ring that is often associated with antimicrobial and anticancer properties.
Pharmacological Effects
Several studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties:
-
Antimicrobial Activity :
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- A comparative study demonstrated that derivatives of this compound had varying degrees of effectiveness against microbial pathogens, suggesting a structure-activity relationship .
-
Anticancer Activity :
- Preliminary studies indicated that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) .
- The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
In a laboratory setting, the compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 64 |
Case Study 2: Anticancer Activity
A study involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The presence of the benzo[d]thiazole moiety may interfere with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis : In cancer cells, the compound may activate caspases and initiate apoptotic signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on Solubility The target compound’s diethylaminoethyl group and hydrochloride salt enhance water solubility compared to neutral analogs like K-16 () or cyclopropane-containing derivatives (). This is critical for oral bioavailability and cellular uptake . In contrast, K-16’s benzylthio group confers lipophilicity, favoring membrane penetration but limiting aqueous solubility .
Benzothiazole Modifications The 4,6-dimethylbenzothiazole in the target compound reduces metabolic oxidation compared to unsubstituted benzothiazoles (e.g., ’s thioacetamide derivatives), which are prone to CYP450-mediated degradation .
Biological Activity Trends Thioether-linked analogs () show anti-inflammatory and antibacterial activity, whereas auxin-like analogs () modulate plant growth. The target compound’s diethylaminoethyl group may redirect activity toward mammalian targets (e.g., ion channels or GPCRs) .
Research Findings and Mechanistic Insights
Synthetic Methodologies The target compound’s synthesis likely involves amide coupling (e.g., HATU/DIPEA in DMF, as in ) or acid chloride intermediates (). The diethylaminoethyl group may require protective strategies to avoid side reactions . Purification challenges are anticipated due to the compound’s polarity; preparative HPLC () or column chromatography () would be necessary .
Basic side chains (diethylaminoethyl) may facilitate interactions with negatively charged residues in active sites, as seen in kinase inhibitors .
Gaps in Evidence No direct pharmacological data (e.g., IC₅₀, toxicity) are available for the target compound. Analogous compounds () suggest plausible mechanisms but require validation.
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound can be approached through a convergent strategy involving the preparation of three key building blocks: the benzodioxole component, the dimethylbenzothiazole moiety, and the diethylaminoethyl linker. These components are then strategically coupled through sequential reactions to form the desired acetamide derivative, followed by conversion to the hydrochloride salt.
Retrosynthetic Analysis
The target molecule can be disconnected into three main fragments:
- 2-(benzo[d]dioxol-5-yl)acetic acid or its activated derivative
- 4,6-dimethylbenzo[d]thiazol-2-amine
- 2-(diethylamino)ethylamine
The synthetic challenges include regioselective preparation of the 4,6-dimethyl-substituted benzothiazole and controlled N-alkylation to ensure selective reaction at the desired nitrogen positions.
Preparation of Key Intermediates
Synthesis of 4,6-Dimethylbenzo[d]thiazol-2-amine
The benzothiazole fragment synthesis is adapted from approaches reported for similar molecules. Based on synthetic procedures for dimethylbenzothiazoles, the following methodology has proven effective:
Synthetic Procedure
- A mixture of 3,5-dimethylaniline (0.04 mol, 4.84 g) and potassium thiocyanate (0.048 mol, 4.66 g) in glacial acetic acid (10 mL) is cooled in an ice bath.
- Bromine (0.048 mol, 2.47 mL) in glacial acetic acid (10 mL) is added dropwise at 0°C.
- The mixture is stirred at room temperature overnight.
- Ice-water (50 mL) is added, and the pH is adjusted to 11 using sodium hydroxide.
- The precipitate is filtered, dried, and recrystallized from ethanol to yield 4,6-dimethylbenzo[d]thiazol-2-amine.
This method mirrors the synthesis of the 5,6-dimethyl isomer but employs 3,5-dimethylaniline as the starting material to achieve the 4,6-substitution pattern.
Reaction Yield and Analysis
Table 1: Synthesis Parameters for 4,6-Dimethylbenzo[d]thiazol-2-amine
| Parameter | Value |
|---|---|
| Yield | 78-83% |
| Appearance | Light yellow crystalline solid |
| Melting Point | 138-140°C |
| Solubility | Soluble in ethanol, acetone, and DMSO; poorly soluble in water |
Preparation of 2-(benzo[d]dioxol-5-yl)acetic Acid
The benzodioxole component synthesis begins with commercially available 1-(benzo[d]dioxol-5-yl)ethanone or piperonal as starting materials.
From 1-(Benzo[d]dioxol-5-yl)ethanone
- 1-(Benzo[d]dioxol-5-yl)ethanone (0.1 mol, 16.42 g) is dissolved in anhydrous tetrahydrofuran (150 mL).
- Lithium diisopropylamide (LDA, 0.11 mol) is added dropwise at -78°C under nitrogen atmosphere.
- The mixture is stirred for 1 hour at -78°C, then carbon dioxide is bubbled through the solution for 2 hours.
- The reaction is quenched with 1M HCl (100 mL) and extracted with ethyl acetate.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by silica gel column chromatography to afford 2-(benzo[d]dioxol-5-yl)acetic acid.
Alternative Route from Piperonal
- Piperonal (0.1 mol, 15.0 g) is combined with malonic acid (0.12 mol, 12.5 g) in pyridine (50 mL).
- Piperidine (1 mL) is added as a catalyst.
- The mixture is heated at 90-100°C for 4 hours.
- After cooling, the solution is poured into ice-cold 10% HCl (200 mL).
- The precipitated (benzo[d]dioxol-5-yl)acrylic acid is filtered and dried.
- Catalytic hydrogenation using 10% Pd/C in ethanol under H₂ (40 psi) for 4 hours yields 2-(benzo[d]dioxol-5-yl)acetic acid.
Table 2: Comparative Yields for Benzodioxole Component Synthesis
| Synthetic Route | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| From ketone (LDA method) | 72-78 | >98 | Requires strict temperature control |
| From piperonal (via acrylic acid) | 82-87 | >95 | Two-step process with higher overall yield |
Preparation of N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide Intermediate
The acetylation of the benzothiazole amine is a critical step that follows the protocol used for similar structures:
Acetylation Procedure
- 4,6-Dimethylbenzo[d]thiazol-2-amine (0.05 mol) is suspended in a mixture of dichloromethane (100 mL) and triethylamine (0.06 mol).
- The solution is cooled to 0°C, and chloroacetyl chloride (0.055 mol) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- The solution is washed sequentially with water, sodium bicarbonate solution, and brine.
- The organic layer is dried over sodium sulfate and concentrated to yield 2-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide.
Table 3: Reaction Conditions for Acetylation Step
| Reagent | Molar Ratio | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Chloroacetyl chloride | 1.1 | 0°C → RT | 4-6 h | 85-92 |
| Bromoacetyl bromide | 1.0 | 0°C → RT | 3-4 h | 88-94 |
| Acetyl chloride | 1.2 | 0°C → RT | 8-10 h | 70-75 |
Characterization Data for 2-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide
- Appearance: Off-white crystalline solid
- Melting point: 162-164°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.42 (s, 1H, NH), 7.63 (s, 1H), 7.21 (s, 1H), 4.32 (s, 2H, CH₂Cl), 2.63 (s, 3H, CH₃), 2.41 (s, 3H, CH₃)
- IR (KBr, cm⁻¹): 3184 (NH), 1695 (C=O), 1558, 1452, 746 (C-Cl)
Final Coupling and Salt Formation
Alkylation with 2-(diethylamino)ethylamine
The final coupling reaction involves the alkylation of the chloroacetamide intermediate:
- 2-Chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide (0.02 mol) is dissolved in acetone (100 mL).
- Potassium carbonate (0.03 mol) is added, followed by 2-(diethylamino)ethylamine (0.022 mol).
- The mixture is heated under reflux for 8-10 hours with monitoring by TLC.
- The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated.
- The residue is purified by column chromatography (dichloromethane/methanol, 9:1).
Preparation of 2-(benzo[d]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide
The purified intermediate from step 4.1 is then coupled with the benzodioxole component:
- A solution of N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)amine (0.01 mol) in anhydrous THF (50 mL) is cooled to 0°C.
- Sodium hydride (60% in mineral oil, 0.012 mol) is added carefully, and the mixture is stirred for 1 hour at room temperature.
- 2-(Benzo[d]dioxol-5-yl)acetyl chloride (prepared from the corresponding acid with thionyl chloride) (0.011 mol) is added dropwise at 0°C.
- The reaction mixture is stirred overnight at room temperature.
- The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
- The crude product is purified by column chromatography (ethyl acetate/hexane gradient).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability and solubility:
- The purified 2-(benzo[d]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide (0.005 mol) is dissolved in diethyl ether (25 mL).
- A solution of hydrogen chloride in diethyl ether (2M, 3 mL) is added dropwise with stirring until complete precipitation occurs.
- The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to obtain the hydrochloride salt.
Table 4: Optimization of Final Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 0 → RT | 12 | 68 |
| 2 | K₂CO₃ | Acetone | Reflux | 10 | 54 |
| 3 | Cs₂CO₃ | DMF | RT | 8 | 73 |
| 4 | DIPEA | CH₂Cl₂ | 0 → RT | 24 | 61 |
| 5 | NaH | DMF | 0 → RT | 6 | 76 |
Analytical Characterization of the Final Product
Physicochemical Properties
Table 5: Physicochemical Properties of 2-(benzo[d]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₂₄H₃₀ClN₃O₃S |
| Molecular Weight | 476.0 g/mol |
| Melting Point | 212-214°C (decomposition) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in chloroform |
| Log P (calculated) | 3.87 |
| pKa (calculated) | 7.34 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR and ¹³C NMR data for the synthesized compound provides structural confirmation:
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.62 (s, 1H, ArH benzothiazole)
- δ 7.24 (s, 1H, ArH benzothiazole)
- δ 6.92-6.76 (m, 3H, ArH benzodioxole)
- δ 5.98 (s, 2H, OCH₂O)
- δ 4.28 (s, 2H, CH₂CO)
- δ 3.94-3.86 (m, 2H, NCH₂CH₂N)
- δ 3.22-3.14 (m, 2H, NCH₂CH₂N)
- δ 3.08-2.98 (m, 4H, N(CH₂CH₃)₂)
- δ 2.66 (s, 3H, Ar-CH₃)
- δ 2.44 (s, 3H, Ar-CH₃)
- δ 1.17 (t, J = 7.2 Hz, 6H, N(CH₂CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 169.8 (C=O)
- δ 168.2, 157.6, 147.5, 146.3, 139.2, 134.8, 132.1, 130.4, 128.6 (aromatic C)
- δ 121.9, 118.4, 109.5, 108.4, 106.2 (aromatic CH)
- δ 101.3 (OCH₂O)
- δ 52.8, 47.3, 46.9, 42.1 (aliphatic CH₂)
- δ 21.9, 19.4 (Ar-CH₃)
- δ 11.8 (CH₂CH₃)
Infrared Spectroscopy
IR (KBr, cm⁻¹):
- 3430-3380 (N-H stretch)
- 2980-2840 (C-H aliphatic stretch)
- 1670-1660 (C=O amide)
- 1580-1560, 1510-1490 (C=C aromatic)
- 1445-1435 (C-N stretch)
- 1250-1240, 1040-1030 (C-O-C stretch)
- 930-920 (O-CH₂-O stretch)
- 810-800, 760-750 (C-H aromatic out-of-plane bend)
Mass Spectrometry
HRMS (ESI):
- Calculated for C₂₄H₃₀N₃O₃S [M+H]⁺: 440.2008
- Found: 440.2012
Alternative Synthetic Approaches
One-Pot Three-Component Coupling
An alternative approach involves a one-pot three-component coupling strategy:
- 4,6-Dimethylbenzo[d]thiazol-2-amine (0.01 mol) is dissolved in dry DMF (30 mL).
- Sodium hydride (0.012 mol) is added at 0°C, and the mixture is stirred for 30 minutes.
- 2-(Diethylamino)ethyl chloride hydrochloride (0.011 mol) is added, and the mixture is stirred for 2 hours at room temperature.
- 2-(Benzo[d]dioxol-5-yl)acetyl chloride (0.011 mol) is added, and the reaction is continued for 8 hours.
- The reaction mixture is processed and purified as described earlier.
Table 6: Comparison of Synthetic Approaches
| Synthetic Approach | Overall Yield (%) | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|
| Sequential coupling | 45-55 | 5 | Better control, higher purity | Time-consuming, lower overall yield |
| One-pot method | 35-40 | 3 | Faster, fewer isolation steps | Lower yield, more side products |
| Microwave-assisted | 50-60 | 4 | Faster reaction times, higher yields | Requires specialized equipment |
Microwave-Assisted Synthesis
The microwave-assisted approach significantly reduces reaction times while maintaining or improving yields:
- For the acetylation step: 15 minutes at 80°C (vs. 4-6 hours conventional)
- For the aminoethylation step: 20 minutes at 100°C (vs. 8-10 hours conventional)
- For the final coupling: 30 minutes at 110°C (vs. 12 hours conventional)
Table 7: Microwave Reaction Parameters
| Reaction Step | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Acetylation | 300 | 80 | 15 | 90-95 |
| Aminoethylation | 400 | 100 | 20 | 78-82 |
| Final coupling | 500 | 110 | 30 | 75-80 |
Purity Analysis and Quality Control
HPLC Analysis
Table 8: HPLC Parameters for Purity Determination
| Parameter | Condition |
|---|---|
| Column | C18 reverse phase (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/0.1% Phosphoric acid (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Injection Volume | 20 μL |
| Run Time | 15 minutes |
| Retention Time | 7.8 minutes |
| Purity | >99.5% |
Elemental Analysis
Table 9: Elemental Analysis Results
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 60.57 | 60.43 |
| H | 6.36 | 6.41 |
| N | 8.83 | 8.77 |
| S | 6.74 | 6.68 |
| Cl | 7.45 | 7.52 |
Stability Studies
The synthesized compound was subjected to stability studies under various conditions to evaluate its shelf-life and storage requirements.
Table 10: Stability Study Results
| Condition | Duration | Degradation (%) | Major Degradation Products |
|---|---|---|---|
| Room temperature | 6 months | <2 | Hydrolysis products |
| 40°C/75% RH | 3 months | 5-7 | Hydrolysis and oxidation products |
| Acidic (0.1N HCl) | 24 hours | 8-10 | Amide bond hydrolysis |
| Basic (0.1N NaOH) | 24 hours | 15-18 | Amide bond hydrolysis |
| Oxidative (3% H₂O₂) | 24 hours | 12-15 | Oxidation of sulfur |
| Photolytic (UV light) | 7 days | 4-6 | Photo-oxidation products |
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Formation of the thiazole core : Cyclization of benzo[d][1,3]dioxole derivatives with thiazole precursors under acidic conditions.
- Introduction of the diethylaminoethyl group : Nucleophilic substitution using diethylaminoethyl halides in solvents like dichloromethane or acetonitrile at 40–60°C .
- Final coupling : Reaction of intermediates with acetamide derivatives in the presence of bases (e.g., triethylamine) and catalysts. Key optimizations include temperature control (20–80°C), solvent selection (polar aprotic solvents for higher yields), and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly for the benzo[d][1,3]dioxole and thiazole moieties (e.g., ¹H-NMR signals at δ 6.8–7.2 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 484.0 aligns with theoretical values) .
Q. How does the compound’s stability vary under different pH conditions?
Stability studies indicate:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the acetamide group, leading to degradation.
- Neutral to basic conditions (pH 7–9) : Enhanced stability, with <10% degradation over 24 hours .
- Oxidative stress : Susceptibility to peroxides, requiring inert storage conditions (argon atmosphere, –20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Structural modifications : Introducing fluorine substituents to enhance metabolic stability (e.g., replacing methyl with trifluoromethyl groups) .
- Formulation optimization : Using nanocarriers (liposomes) to improve bioavailability in animal models .
- Comparative assays : Parallel testing in cell lines (e.g., HepG2 for liver metabolism) and rodent models to identify clearance pathways .
Q. What reaction mechanisms govern the formation of undesired by-products during synthesis?
Common side reactions include:
- Thiazole ring oxidation : Occurs under aerobic conditions, forming sulfoxide derivatives. Mitigated by using degassed solvents and nitrogen atmospheres .
- Amide hydrolysis : Catalyzed by residual acids; minimized via neutral pH buffers and rapid workup .
- Cross-coupling impurities : Controlled by stoichiometric precision (e.g., 1:1 molar ratio of intermediates) and palladium catalysts for regioselectivity .
Q. Which structural modifications enhance the compound’s bioactivity based on SAR studies?
Structure-Activity Relationship (SAR) insights from analogs:
| Modification | Effect | Reference |
|---|---|---|
| 4,6-Dimethyl thiazole | Increases target binding affinity (IC₅₀ ↓ 40%) | |
| Diethylaminoethyl side chain | Enhances blood-brain barrier penetration | |
| Benzo[d][1,3]dioxole | Improves anti-inflammatory activity (COX-2 inhibition) | |
| Substitution with bulkier groups (e.g., phenyl) reduces solubility but increases receptor selectivity . |
Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?
- Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .
- Mechanistic studies : Western blotting for caspase-3 activation and PARP cleavage .
Methodological Guidance
Q. How to design experiments for assessing the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) with immobilized receptors .
- Molecular docking : Predicts binding modes using software like AutoDock Vina; validated via mutagenesis studies (e.g., Thr305Ala in target proteins) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. What strategies validate the compound’s selectivity across related enzymatic targets?
- Panel screening : Test against off-target kinases (e.g., EGFR, VEGFR) at 10 µM to calculate selectivity indices .
- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between acetamide and Asp381) .
- Proteome profiling : Use affinity pulldown assays with SILAC-labeled cell lysates .
Data Analysis and Interpretation
Q. How to address variability in biological replicate data from cytotoxicity assays?
- Normalization : Express results as % viability relative to untreated controls (n ≥ 6 replicates).
- Statistical models : Apply Grubbs’ test to exclude outliers; use nonlinear regression for dose-response curves (95% CI) .
- Cross-validation : Confirm findings with orthogonal assays (e.g., ATP-lite vs. trypan blue exclusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
